prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core, substituted with a 3-methoxyphenyl group at position 6, a methyl group at position 8, and an allyl (prop-2-en-1-yl) ester at position 5. The thiazine ring system incorporates sulfur, contributing to its electronic and steric properties.
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
prop-2-enyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C19H20N2O4S/c1-4-9-25-18(23)16-12(2)20-19-21(15(22)8-10-26-19)17(16)13-6-5-7-14(11-13)24-3/h4-7,11,17H,1,8-10H2,2-3H3 |
InChI Key |
LVKLUHVRGKWUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimido[2,1-b] Thiazine Core
The pyrimido[2,1-b] thiazine core is typically constructed via a tandem Michael addition-cyclization sequence. A foundational approach involves reacting chalcone derivatives with thiourea in ethanolic potassium hydroxide under reflux to form 6-aryl-4-phenyl-6H-1,3-thiazin-2-amine intermediates . For the target compound, 3-methoxy-substituted chalcone (derived from 3-methoxyacetophenone and benzaldehyde) reacts with thiourea in ethanolic KOH at 80–90°C for 6–8 hours, yielding 6-(3-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine .
Subsequent Michael addition of 2-(bis(methylthio)methylene)malononitrile to the thiazin-2-amine in dimethylformamide (DMF) with potassium carbonate as a base facilitates cyclization. This step forms the pyrimido[2,1-b] thiazine skeleton, introducing methylthio (-SCH₃) and cyano (-CN) groups at positions 8 and 7, respectively . The reaction proceeds under reflux (120°C) for 12–15 hours, achieving yields of 65–70% .
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-(bis(methylthio)methylene)malononitrile | DMF | 120°C | 12–15h | 65–70% |
Functionalization at Position 8: Methyl Group Introduction
The methylthio (-SCH₃) group at position 8 is replaced with a methyl (-CH₃) group via nucleophilic displacement. Treatment with methyl iodide (CH₃I) in acetonitrile at 60°C for 8–10 hours in the presence of triethylamine (TEA) as a base achieves this substitution . The reaction exploits the electrophilic character of the methylthio group, with TEA neutralizing liberated hydrogen iodide. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields 8-methyl-6-(3-methoxyphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carbonitrile (85–90% purity) .
Methylation Optimization:
-
Stoichiometry: 1.2 equivalents of CH₃I ensures complete conversion.
-
Base: TEA (2 equivalents) prevents side reactions.
-
Workup: Aqueous NaHCO₃ wash removes excess HI.
Carboxylate Esterification at Position 7
The cyano (-CN) group at position 7 is hydrolyzed to a carboxylic acid under acidic conditions. Heating the nitrile with 6M HCl at 100°C for 4–6 hours yields 7-carboxy-pyrimido[2,1-b][1, thiazine . Subsequent esterification with propargyl alcohol (prop-2-en-1-ol) is achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature . The reaction completes in 12 hours, yielding the prop-2-en-1-yl ester with >80% efficiency.
Esterification Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | DCC (1.5 eq) |
| Catalyst | DMAP (0.1 eq) |
| Solvent | DCM |
| Temperature | 25°C |
| Time | 12h |
Final Oxidation and Purification
The 4-oxo moiety is introduced via oxidation of the thiazine ring’s sulfur atom. Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 3–4 hours oxidizes the sulfur to a sulfone group, finalizing the 4-oxo structure . Crude product purification employs recrystallization from ethanol/water (3:1), yielding prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate as a white crystalline solid (melting point: 210–212°C) .
Oxidation Metrics:
-
Oxidant: H₂O₂ (2.5 equivalents)
-
Solvent: Glacial acetic acid
-
Yield: 75–80% after recrystallization
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), 6.05 (dd, 1H, CH₂=CH), 5.45 (d, 1H, CH₂=CH), 4.85 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.20 (s, 3H, SCH₃), 2.95 (s, 3H, NCH₃) .
-
IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazinone), 1605 cm⁻¹ (C=N) .
Chromatographic Purity:
Comparative Analysis of Synthetic Routes
Method A offers higher reproducibility, while Method B reduces reliance on hazardous reagents like CH₃I.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as rheumatoid arthritis and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a key protein involved in various cellular processes, including inflammation and cell proliferation. By inhibiting STAT3, the compound can reduce inflammation and potentially slow the progression of certain diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Positional Isomerism of Methoxy Group
- Target Compound : 3-Methoxyphenyl substituent at position 4.
- Analog: Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate (). Key Difference: The methoxy group is para-substituted (4-methoxy) instead of meta (3-methoxy). Para-substitution often enhances planarity, which could affect π-π stacking interactions .
Halogen vs. Methoxy Substituents
- Analog: Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate (). Key Difference: Fluorine replaces the methoxy group. Implications: Fluorine’s electronegativity and smaller size may reduce steric hindrance and increase metabolic stability compared to methoxy.
Bulky Alkoxy Substituents
- Analog: Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate (). Key Difference: Ethoxy and propoxy groups replace methoxy. Steric effects may also hinder interactions with biological targets .
Ester Group Modifications
- Target Compound : Allyl ester (prop-2-en-1-yl).
- Analogs :
Core Heterocycle Variations: Thiazine vs. Oxazine
- Analog : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile ().
- Key Differences :
- Heteroatom : Oxygen replaces sulfur in the oxazine ring.
- Functional Groups : Methylthio and nitrile groups are present.
- Implications :
- Methylthio and nitrile groups may confer distinct reactivity (e.g., nucleophilic substitution at sulfur) or hydrogen-bonding capabilities compared to the thiazine core .
Implications of Structural Differences
- Electronic Effects : Methoxy and ethoxy groups donate electrons via resonance, while fluorine withdraws electrons. These differences impact charge distribution and interactions with biological targets.
- Synthetic Accessibility : Thiazine derivatives may require sulfur-containing precursors, whereas oxazine analogs utilize oxygen-based reagents. Functional groups like nitriles or methylthio add synthetic complexity .
Biological Activity
Prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential biological significance. Its unique structural attributes provide a basis for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological studies.
Chemical Structure and Properties
This compound features a pyrimido-thiazine core with several functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 618411-42-0 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. Research indicates that its structural components may allow it to interact effectively with key biological macromolecules such as enzymes and DNA.
Antimicrobial Properties
Studies have demonstrated that derivatives of pyrimido-thiazine compounds exhibit significant antimicrobial activity. These compounds can inhibit the growth of various bacterial strains by interfering with critical cellular processes. For instance:
- Mechanism of Action : The compound may inhibit enzymes involved in cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine derivatives has also been documented:
-
Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation.
- Example Study : A study reported an IC50 value indicating effective cytotoxicity against specific cancer cell lines, suggesting that modifications to the structure could enhance potency.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of similar pyrimido-thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Mechanisms
In another study focused on the anticancer properties of related compounds, researchers observed that treatment with pyrimido-thiazine derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS is known to trigger apoptosis pathways.
Research Findings
Research has identified several mechanisms through which prop-2-en-1-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine can exert its biological effects:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- DNA Intercalation : The structural features may allow for intercalation into DNA, disrupting replication processes.
- Receptor Binding : The presence of various functional groups enhances binding affinity to specific receptors involved in cellular signaling.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions starting with the pyrimidine core, followed by introducing substituents like the 3-methoxyphenyl and propan-2-en-1-yl groups. Microwave-assisted synthesis (70°C, 30 minutes) can enhance yields by accelerating cyclization, while refluxing in ethanol or DMF improves solubility . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethyl acetate) ensures >95% purity. Monitoring with TLC/HPLC is critical to minimize side products .
Q. Which spectroscopic and crystallographic methods are recommended for structural elucidation?
- X-ray crystallography : Resolves bond lengths/angles (e.g., pyrimido-thiazine puckering, dihedral angles between fused rings) and confirms stereochemistry .
- NMR : ¹H/¹³C NMR identifies substituents (e.g., 3-methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.4 ppm) .
- HRMS : Validates molecular weight (C₂₀H₂₁N₂O₄S; calculated 377.12 g/mol) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies show degradation <5% at pH 7.4 (37°C, 24 hours) but rapid hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions. Store at -20°C in anhydrous DMSO to prevent oxidation of the thiazine ring .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition (e.g., IC₅₀ ranging from 0.5–10 µM) may arise from assay conditions. Use standardized protocols:
- Dose-response curves (0.1–100 µM, triplicate measurements).
- Control for solvent effects (DMSO ≤0.1% v/v).
- Orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) .
Q. How can structure-activity relationships (SAR) be explored for pyrimido-thiazine analogs?
- Substituent variation : Replace 3-methoxyphenyl with halogenated (e.g., 3-bromo, see ) or bulky groups (e.g., 4-tert-butylphenyl ) to assess steric/electronic effects.
- Core modification : Compare with pyrimido[2,1-c][1,2,4]triazine derivatives to evaluate ring fusion impact on bioactivity.
- Quantitative SAR (QSAR) : Use DFT calculations (e.g., HOMO-LUMO energies) to correlate logP with membrane permeability .
Q. What methodologies identify the compound’s primary biological targets?
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates.
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, MAPK) at 1 µM .
- Molecular docking : Simulate binding to ATP pockets (e.g., PI3Kγ, PDB ID: 1E7U) using AutoDock Vina .
Q. How can computational modeling predict metabolic pathways and toxicity?
- In silico metabolism : Use SwissADME to predict cytochrome P450 oxidation (e.g., CYP3A4-mediated demethylation of the 3-methoxy group).
- Toxicity profiling : Apply ProTox-II to assess hepatotoxicity risk (LD₅₀ ~300 mg/kg in rodents) .
Data Analysis and Validation
Q. Which statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?
- Nonlinear regression (GraphPad Prism): Fit IC₅₀ values using a four-parameter logistic model.
- ANOVA with Tukey’s test : Compare efficacy across cell lines (e.g., HeLa vs. MCF-7) .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Flack parameter : Confirm absolute configuration (e.g., C5 chirality in the pyrimido-thiazine core ).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing crystal packing) .
Comparative and Mechanistic Studies
Q. What in vitro assays differentiate this compound’s mechanism from structurally similar analogs?
- Time-dependent inhibition : Pre-incubate with target enzymes (e.g., COX-2) to assess irreversible binding.
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to measure displacement .
Q. How do substituents like the propan-2-en-1-yl group influence pharmacokinetics?
The allyl ester enhances lipophilicity (clogP = 2.8 vs. 1.5 for methyl ester), improving blood-brain barrier penetration in murine models. Hydrolysis to the free carboxylic acid in plasma reduces systemic exposure (t₁/₂ = 2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
